![molecular formula C14H21ClN2 B6594829 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride CAS No. 1415560-32-5](/img/structure/B6594829.png)
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The compound’s structure includes a bicyclic ring system with a benzyl group attached, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Benzyl-8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have diverse biological activities
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-8-Azabicyclo[32Given that it shares a core structure with tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Result of Action
The molecular and cellular effects of 8-Benzyl-8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have diverse biological activities
Preparation Methods
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides.
Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides or sulfonates.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure makes it a useful tool in studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine: Research into its potential therapeutic effects includes studies on its use as an analgesic, antispasmodic, and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects, cocaine has a similar bicyclic structure but differs in its functional groups and biological activity.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings, atropine shares the bicyclic core but has different substituents.
Scopolamine: Used to treat motion sickness and postoperative nausea, scopolamine also has a similar core structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOKOMIZSMRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-32-5 |
Source


|
| Record name | 8-Azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
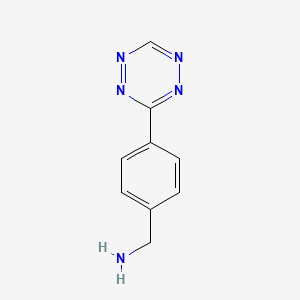



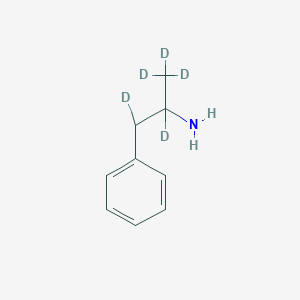
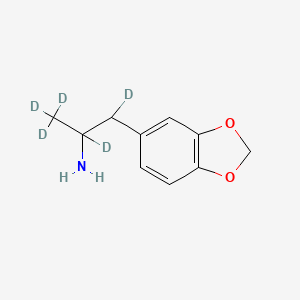
![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)
![2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile](/img/structure/B6594802.png)
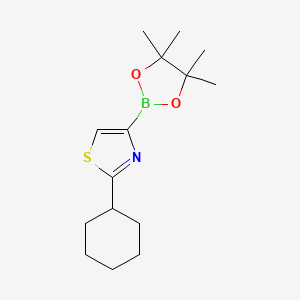
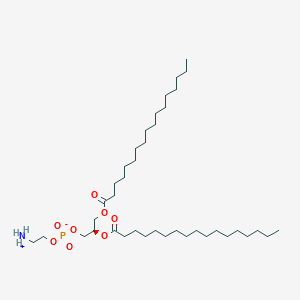

![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)
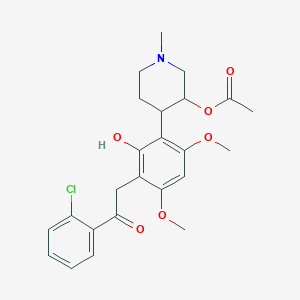
![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)
